Oxyresveratrol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxyresveratrol can be synthesized through several methods. One common synthetic route involves the hydroxylation of resveratrol. This process typically uses catalysts such as palladium on carbon (Pd/C) and hydrogen peroxide (H₂O₂) under controlled conditions . Another method involves the use of deep eutectic solvents (DESs) for the extraction and enrichment of this compound from plant sources .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials using greener solvents and deep eutectic solvents. These methods are preferred due to their higher efficiency and lower environmental impact compared to traditional solvent extraction methods .

Analyse Des Réactions Chimiques

Types of Reactions: Oxyresveratrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form quinones, which are compounds with significant biological activities .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) and palladium on carbon (Pd/C) are commonly used reagents.

Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of this compound.

Substitution: Halogenation reactions can be carried out using halogenating agents like bromine (Br₂) under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which possess unique biological activities .

Applications De Recherche Scientifique

Neuroprotective Effects

Oxyresveratrol has shown promise as a neuroprotective agent, particularly in the context of neurodegenerative diseases. Studies indicate that it enhances the expression of neuroprotective factors and reduces neuronal cell death.

- Mechanisms of Action : this compound's neuroprotective effects are attributed to its ability to scavenge free radicals and reduce oxidative stress. It has been shown to inhibit apoptosis in neuroblastoma cells (SH-SY5Y) by modulating pathways associated with cell survival and death .

- Case Study : In a rat model of middle cerebral artery occlusion (MCAO), this compound administration reduced infarction volume and apoptosis, suggesting its potential utility in stroke management .

Hepatoprotective Properties

The hepatoprotective capabilities of this compound have been extensively studied, particularly concerning liver injury models.

- Mechanisms of Action : this compound mitigates liver damage by reducing inflammation and oxidative stress markers such as alanine transaminase and aspartate aminotransferase. It also downregulates pro-fibrotic factors like transforming growth factor β1 .

- Case Study : In experiments involving carbon tetrachloride-induced liver injury in rats, this compound significantly prevented liver damage and improved histopathological outcomes .

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory bowel diseases.

- Mechanisms of Action : It inhibits the expression of inflammatory mediators such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, it enhances tight junction integrity in intestinal epithelial cells .

- Case Study : In a murine model of ulcerative colitis, this compound administration led to reduced inflammation and improved mucin production, highlighting its therapeutic potential in gastrointestinal disorders .

Anticancer Applications

Research into the anticancer properties of this compound has revealed its ability to induce apoptosis in various cancer cell lines.

- Mechanisms of Action : this compound's anticancer effects are mediated through the modulation of cell cycle regulators and apoptotic pathways. It has been shown to inhibit tumor growth in breast cancer cells (MDA-MB-231) and other malignancies .

- Case Study : A study demonstrated that this compound treatment resulted in significant apoptosis in breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment regimens .

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, which contribute to its protective effects against cellular damage.

- Mechanisms of Action : It scavenges free radicals and enhances endogenous antioxidant defenses, thus reducing oxidative stress-related damage .

- Case Study : Research has indicated that this compound can protect against DNA damage induced by oxidative stressors, positioning it as a potential anti-aging agent .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Reduces oxidative stress; inhibits apoptosis | Decreased infarction volume in stroke models |

| Hepatoprotection | Reduces inflammation; downregulates fibrosis markers | Prevented liver injury in carbon tetrachloride models |

| Anti-inflammatory | Inhibits inflammatory mediators; enhances tight junctions | Reduced inflammation in ulcerative colitis models |

| Anticancer | Induces apoptosis; modulates cell cycle regulators | Significant tumor growth inhibition in breast cancer cells |

| Antioxidant | Scavenges free radicals; enhances antioxidant defenses | Protects against DNA damage from oxidative stress |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- Resveratrol

- Piceatannol

- Gnetol

Activité Biologique

Oxyresveratrol, a natural stilbenoid found predominantly in the mulberry plant and other species, has garnered significant attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

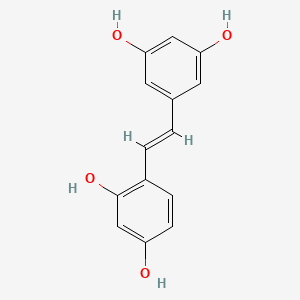

Chemical Structure and Sources

This compound (trans-2,3′,4,5′-tetrahydroxystilbene) is structurally similar to resveratrol but possesses additional hydroxyl groups that enhance its biological activity. It is primarily extracted from:

- Morus alba (white mulberry)

- Artocarpus heterophyllus (jackfruit)

- Scirpus maritimus (bulrush)

1. Antioxidant Activity

This compound is recognized for its potent antioxidant properties. It scavenges reactive oxygen species (ROS) and reduces oxidative stress in various biological systems. Studies indicate that this compound can lower malondialdehyde (MDA) levels, a marker of lipid peroxidation, thereby protecting cellular integrity.

Table 1: Antioxidant Effects of this compound

| Study Reference | Model | Concentration | Effect on MDA Levels |

|---|---|---|---|

| AD Rats | 200 mg/kg | Significant reduction | |

| MCF-7 Cells | 50 µM | Increased apoptosis |

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by inhibiting key inflammatory pathways. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), leading to decreased production of pro-inflammatory mediators.

Table 2: Inhibitory Effects on COX-2

In vivo studies demonstrated that this compound significantly reduced paw edema induced by carrageenan in rats, indicating its potential as an anti-inflammatory agent.

3. Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). This compound has been shown to inhibit histone deacetylase (HDAC) activity and modulate neuroinflammation, which are critical factors in AD pathology.

Case Study: this compound in AD Models

In a study involving streptozotocin-induced AD rats, treatment with this compound resulted in:

- Improved cognitive function

- Reduced neuronal injury

- Decreased HDAC activity

These findings suggest that this compound may serve as a potential therapeutic agent for cognitive impairments associated with neurodegeneration .

4. Anti-cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). It modulates gene expression related to apoptosis and cell cycle regulation.

Table 3: Cytotoxic Effects on Cancer Cells

| Cell Line | Concentration | Observed Effect |

|---|---|---|

| MCF-7 | 50 µM | Induction of apoptosis |

| MCF-7 | 100 µM | Altered expression of 2,338 genes |

The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation without causing DNA damage .

Propriétés

IUPAC Name |

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030442 | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29700-22-9, 4721-07-7 | |

| Record name | Oxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puag-haad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.